Prop-2-enyl 7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate
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Overview
Description
Prop-2-enyl 7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique structural features, which include a fluorophenyl group, a phenylcarbamoyl group, and a dihydroxyheptanoate backbone. Its intricate structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-enyl 7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a condensation reaction involving an aldehyde and an amine in the presence of an acid catalyst.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a Friedel-Crafts acylation reaction, using a fluorobenzene derivative and an acyl chloride.
Formation of the Phenylcarbamoyl Group: This group is formed through a nucleophilic substitution reaction, where an amine reacts with a phenyl isocyanate.
Attachment of the Prop-2-enyl Group: The prop-2-enyl group is attached through an allylation reaction, using an allyl halide and a base.
Formation of the Dihydroxyheptanoate Backbone: This backbone is synthesized through a series of aldol condensation and reduction reactions, using appropriate aldehydes and ketones.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions in batch or continuous flow reactors. The reactions are carefully controlled to ensure high yield and purity. Common industrial methods include:
Batch Reactors: These are used for reactions that require precise control over reaction time and temperature.
Continuous Flow Reactors: These are used for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl 7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid catalysts for condensation reactions, base catalysts for allylation reactions.
Major Products Formed
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives, depending on the nature of the substituents.
Scientific Research Applications
Prop-2-enyl 7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases and cancer.
Industry: Used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Prop-2-enyl 7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Modulate Receptors: It can interact with specific receptors on cell surfaces, leading to changes in cellular signaling pathways.
Induce Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating specific apoptotic pathways.
Comparison with Similar Compounds
Prop-2-enyl 7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate is unique due to its specific structural features and chemical properties. Similar compounds include:
Atorvastatin: A widely used statin for lowering cholesterol levels.
Rosuvastatin: Another statin with similar cholesterol-lowering effects.
Simvastatin: A statin used for the treatment of hypercholesterolemia.
These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties, leading to differences in their biological activities and therapeutic applications.
Properties
Molecular Formula |
C36H39FN2O5 |
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Molecular Weight |
598.7 g/mol |
IUPAC Name |
prop-2-enyl 7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C36H39FN2O5/c1-4-21-44-31(42)23-30(41)22-29(40)19-20-39-34(24(2)3)33(36(43)38-28-13-9-6-10-14-28)32(25-11-7-5-8-12-25)35(39)26-15-17-27(37)18-16-26/h4-18,24,29-30,40-41H,1,19-23H2,2-3H3,(H,38,43) |
InChI Key |
UCJZSDSELLJXGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OCC=C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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